molecular formula C22H28O3 B12549316 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- CAS No. 153164-64-8

9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)-

Cat. No.: B12549316
CAS No.: 153164-64-8
M. Wt: 340.5 g/mol
InChI Key: VTYGVUGWVTVQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)-: is a chemical compound with the molecular formula C19H22O3 and a molecular weight of 298.38 g/mol . It is a derivative of xanthene, characterized by the presence of multiple methyl groups and a hydroxyl group at positions 2 and 7. This compound is known for its antioxidant properties and has been studied for various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- typically involves the alkylation of xanthene derivatives followed by hydroxylation. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- is used as an antioxidant in various chemical reactions. Its ability to scavenge free radicals makes it valuable in studies related to oxidative stress and polymer stabilization .

Biology: In biological research, this compound is studied for its potential protective effects against oxidative damage in cells. It is used in assays to evaluate the antioxidant capacity of biological samples .

Medicine: The antioxidant properties of this compound have implications in medical research, particularly in the development of therapeutic agents for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Industry: In industrial applications, this compound is used as a stabilizer in polymers and plastics to prevent degradation caused by oxidation. It is also used in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- primarily involves its antioxidant activity. The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This process involves the formation of stable radical intermediates that do not propagate further reactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- is unique due to its specific substitution pattern, which enhances its antioxidant activity compared to other xanthene derivatives. The presence of multiple methyl groups and hydroxyl groups contributes to its stability and reactivity in various chemical and biological systems .

Properties

CAS No.

153164-64-8

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

1,3,4,5,6,8-hexamethyl-9-propan-2-yl-9H-xanthene-2,7-diol

InChI

InChI=1S/C22H28O3/c1-9(2)16-17-14(7)19(23)10(3)12(5)21(17)25-22-13(6)11(4)20(24)15(8)18(16)22/h9,16,23-24H,1-8H3

InChI Key

VTYGVUGWVTVQGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(C3=C(O2)C(=C(C(=C3C)O)C)C)C(C)C)C(=C1O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.